5-Propylnonane-5-thiol
CAS No.:
Cat. No.: VC15746393
Molecular Formula: C12H26S
Molecular Weight: 202.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H26S |
|---|---|
| Molecular Weight | 202.40 g/mol |
| IUPAC Name | 5-propylnonane-5-thiol |
| Standard InChI | InChI=1S/C12H26S/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3 |
| Standard InChI Key | BGQHJKADBZPYGJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CCC)(CCCC)S |
Introduction
Structural and Molecular Characteristics
The IUPAC name 5-propylnonane-5-thiol precisely describes its architecture: a nine-carbon chain (nonane) with a propyl group (-CH) and a thiol (-SH) functional group both attached to the central fifth carbon. This branching creates a sterically hindered environment around the sulfur atom, influencing its reactivity. The canonical SMILES notation and standardized InChI key provide unambiguous identifiers for computational and regulatory purposes.
Table 1: Molecular descriptors of 5-propylnonane-5-thiol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.40 g/mol |
| InChI | InChI=1S/C12H26S/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3 |
| Topological Polar Surface Area | 1 Ų |
| Heavy Atom Count | 13 |
The tertiary thiol configuration reduces susceptibility to oxidative dimerization compared to primary thiols like 1-propanethiol, which exhibits higher vapor pressure (122 mm Hg at 20°C) and acute toxicity . This structural distinction positions 5-propylnonane-5-thiol as a candidate for stable molecular architectures requiring controlled sulfur reactivity.
Synthesis Pathways and Reaction Mechanisms
While detailed synthetic protocols remain proprietary, general thiol synthesis principles suggest plausible routes. A nucleophilic substitution reaction using 5-propylnonan-5-ol with thiourea or hydrogen sulfide under acidic conditions could yield the target compound. Alternatively, radical-mediated thiol-ene reactions between 5-propylnon-5-ene and hydrogen sulfide might provide stereochemical control.
The compound’s stability during synthesis is attributable to its branched structure, which minimizes steric strain and electronic destabilization. Comparative studies with linear thiols indicate that tertiary thiols exhibit slower oxidation kinetics, favoring disulfide formation only under strong oxidizing conditions. This inertness under mild conditions enhances its utility in applications requiring prolonged shelf life.
Physicochemical Properties and Stability
5-Propylnonane-5-thiol’s physical properties remain partially characterized, but predictive models based on its structure suggest:
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Boiling Point: Estimated 240–260°C (cf. 1-propanethiol at 67–68°C)
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Density: ~0.85–0.90 g/cm³ (similar to branched alkanes)
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Solubility: Low water solubility (<1 mg/L), high lipid compatibility
Experimental data from analogous compounds indicate that the tertiary thiol group resists autoxidation, with a half-life exceeding six months under inert storage. This contrasts sharply with primary thiols like 1-propanethiol, which require stabilization against radical-mediated degradation even at low temperatures .
Emerging Applications in Materials and Biochemistry
Redox-Active Materials
The compound’s dual capability to undergo reversible oxidation and coordinate metals positions it as a building block for:
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Self-Healing Polymers: Disulfide-thiol equilibrium enables dynamic network reformation
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Antioxidant Formulations: Thiol groups scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress in industrial or biological systems
Biomedical Engineering
While direct studies are lacking, structural analogs suggest utility in:
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Drug Delivery Systems: Thiol-mediated mucoadhesion for targeted release
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Diagnostic Probes: Functionalization with imaging moieties (e.g., fluorophores) via thiol-maleimide conjugation
Industrial Applications
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Lubricant Additives: Sulfur’s extreme pressure properties reduce mechanical wear
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Corrosion Inhibitors: Adsorption onto metal surfaces via sulfur-metal interactions
Comparative Analysis with Related Thiols
Table 2: Comparative properties of selected thiols
The higher molecular weight and branching of 5-propylnonane-5-thiol confer distinct advantages in thermal stability and controlled reactivity over smaller, linear thiols.
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